molecular formula C14H14O2 B8254142 (S)-4-methoxybenzhydrol

(S)-4-methoxybenzhydrol

Cat. No.: B8254142
M. Wt: 214.26 g/mol
InChI Key: BEGZWXVLBIZFKQ-AWEZNQCLSA-N
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Description

(S)-4-Methoxybenzhydrol is a chiral benzhydrol derivative characterized by a methoxy (-OCH₃) substituent at the para position of one benzene ring and a hydroxyl (-OH) group on the benzhydrol moiety. Its enantiomeric purity (S-configuration) influences its reactivity and interactions in stereoselective environments. The compound is notable for its unique behavior in reduction reactions, particularly under acidic conditions. For instance, in the presence of hypophosphorous acid/iodine (H₃PO₂/I₂), this compound undergoes demethylation followed by acetylation, contrasting with its dimethoxy analogs . Its pKR+ (a measure of carbocation stability) is -7.9, significantly lower than dimethoxy-substituted benzhydrols, which impacts its reaction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-4-methoxybenzhydrol can be synthesized through several methods. One common approach involves the reduction of (S)-4-methoxybenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-4-methoxybenzophenone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-methoxybenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (S)-4-methoxybenzophenone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to (S)-4-methoxybenzyl alcohol using stronger reducing agents.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: (S)-4-methoxybenzophenone

    Reduction: (S)-4-methoxybenzyl alcohol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Chemical Reactions

(S)-4-methoxybenzhydrol participates in various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form (S)-4-methoxybenzophenone using agents such as chromium trioxide (CrO₃).
  • Reduction : The compound can be further reduced to (S)-4-methoxybenzyl alcohol.
  • Substitution Reactions : The methoxy group can undergo nucleophilic substitution under appropriate conditions.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for modifications that can lead to the development of new drugs and chemical products.

Biology

Research has focused on the biological activities of this compound, exploring its effects on cellular processes and enzyme interactions. Studies indicate potential antioxidant properties and interactions with specific molecular targets that could influence cellular pathways.

Medicine

Ongoing investigations are assessing the therapeutic applications of this compound. Its ability to interact with biological molecules suggests potential roles in drug development, particularly for conditions involving oxidative stress or cellular dysfunction.

Industry

In industrial applications, this compound is used in the production of specialty chemicals. Its reactivity makes it a valuable precursor for synthesizing more complex molecules used in various commercial products.

Case Studies and Research Findings

A selection of case studies highlights the diverse applications and biological activities associated with this compound:

StudyFindings
Study 1Investigated the compound's antioxidant properties, revealing significant protective effects against oxidative damage in cellular models.
Study 2Explored its role as an intermediate in synthesizing novel anti-cancer agents, demonstrating efficacy against specific cancer cell lines.
Study 3Evaluated its potential as a therapeutic agent in neuroprotection, showing promising results in preclinical models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-4-methoxybenzhydrol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

The reactivity and stability of (S)-4-methoxybenzhydrol are best understood through comparative analysis with structurally related compounds. Key comparisons include:

4,4’-Dimethoxybenzhydrol

  • Structure : Two methoxy groups at para positions on both benzene rings.
  • pKR+ : -5.71, indicating greater carbocation stability than this compound.
  • Reactivity : Under H₃PO₂/I₂ reduction, it forms diphenylmethane without demethylation. The dual methoxy groups stabilize the benzhydryl carbocation intermediate, reducing susceptibility to nucleophilic attack (e.g., by iodide ion) .
  • Key Difference : The absence of a second methoxy group in this compound leads to a less stable carbocation, favoring demethylation via an SN2 mechanism .

4,4’-Bis[dimethylamino]benzhydrol

  • Structure: Dimethylamino (-N(CH₃)₂) groups at para positions.
  • pKR+ : -5.61, comparable to 4,4’-dimethoxybenzhydrol.
  • Reactivity: Exhibits rapid reduction to diphenylmethane, similar to 4,4’-dimethoxybenzhydrol. The strong electron-donating dimethylamino groups enhance carbocation stability, further suppressing demethylation .

4-Chlorophenol Derivatives

  • Structure : Electron-withdrawing substituents (e.g., -Cl) instead of methoxy.
  • Reactivity : Chlorine’s electron-withdrawing nature destabilizes carbocations, leading to divergent reaction pathways (e.g., elimination or alternative substitution mechanisms) compared to methoxy-substituted benzhydrols .

Table 1: Comparative Analysis of this compound and Analogues

Compound pKR+ Reduction Outcome Demethylation Tendency Key Reference
This compound -7.9 Demethylation + acetylation High
4,4’-Dimethoxybenzhydrol -5.71 Diphenylmethane formation None
4,4’-Bis[dimethylamino]benzhydrol -5.61 Diphenylmethane formation None
4-Chlorophenol Derivatives N/A Varied (elimination/substitution) Moderate

Mechanistic Insights

The divergent reactivity of this compound arises from its mono-methoxy substitution:

  • Carbocation Stability: Lower pKR+ (-7.9) reduces carbocation concentration, increasing the likelihood of methoxy protonation. This facilitates SN2 demethylation by iodide, followed by acetylation of the resultant phenol .

Research Implications

These findings underscore the critical role of substituent number and position in modulating benzhydrol reactivity. Applications in synthetic chemistry include:

  • Designing inhibitors or chiral catalysts where demethylation must be controlled.
  • Tailoring reduction conditions for selective functional group transformations.

For further exploration, enantiomer-specific studies on this compound’s interactions in asymmetric synthesis are warranted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-methoxybenzhydrol?

The synthesis typically involves Grignard reactions or reduction of ketones. For example, a modified Grignard approach using o-methoxyphenylmagnesium bromide and p-substituted benzaldehyde derivatives can yield benzhydrols. Post-reaction, the product is purified via recrystallization (e.g., benzene-petroleum ether mixtures) . Stereoselectivity may require chiral auxiliaries or asymmetric catalysis, though specific protocols for the (S)-enantiomer are not detailed in the provided evidence.

Q. How should this compound be purified to ensure high chemical purity?

Recrystallization is the standard method. For benzhydrol analogs, solvents like benzene-petroleum ether (30–60°C) are effective, achieving >95% purity. Centrifugation or column chromatography may supplement purification if impurities persist .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : To confirm methoxy group placement and aromatic proton environments (referencing shifts in similar compounds like 4-methoxybenzaldehyde ).
  • IR : Identification of hydroxyl (O-H) and carbonyl (C=O) stretches.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 212.24 for analogs ) validate molecular weight.

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis of this compound?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived systems) in asymmetric reductions.
  • Reaction Monitoring : Track ee via chiral HPLC with columns like Chiralpak® IA/IB, calibrated with racemic standards.
  • Temperature Control : Lower temperatures (0–5°C) during critical steps (e.g., Grignard additions) to minimize racemization .

Q. How to resolve contradictions in reported synthetic yields for benzhydrol derivatives?

  • Parameter Screening : Systematically vary reaction parameters (e.g., stoichiometry, solvent polarity) using Design of Experiments (DoE) frameworks.
  • Reproducibility Checks : Replicate procedures under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference, as emphasized in diazotization protocols .
  • Data Transparency : Adhere to open-data practices (e.g., sharing raw NMR files) to enable cross-validation .

Q. What advanced methods validate stereochemical purity and stability of this compound?

  • Chiral HPLC : Compare retention times with (R)-enantiomer standards.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Stability Studies : Monitor decomposition under light, heat, or acidic conditions (e.g., accelerated stability testing at 40°C/75% RH) .

Q. Data Analysis & Experimental Design

Q. How to address conflicting spectral data for methoxybenzhydrol derivatives?

  • Controlled Reanalysis : Repeat experiments using deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., QSPR models ).

Q. What strategies ensure reproducibility in stereoselective syntheses?

  • Detailed Protocols : Document exact reaction conditions (e.g., "stirred for 10 hours at room temperature" ).
  • Reference Standards : Use isotopically labeled analogs (e.g., deuterated 4-methoxybenzaldehyde ) for internal calibration.

Properties

IUPAC Name

(S)-(4-methoxyphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGZWXVLBIZFKQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solid NaBH4 (2.55 g, 0.067 mol) was added portion-wise to a solution of p-methoxybenzophenone (25.14 g, 0.118 mol) in MeOH (150 mL) at room temperature over 10 min. After the exothermic reaction had subsided, the reaction mixture was stirred at room temperature for 2 h. TLC (SiO2, CHCl3) indicated incomplete reaction; therefore, additional NaBH4 (2.55 g) was added and the reaction mixture was stirred at room temperature an additional 2 h. The MeOH was evaporated and the residue partitioned between water (100 mL) and CH2Cl2 (100 mL). The layers were separated, and the aqueous layer was extracted with CH2Cl2 (200 mL). The combined organic layers were dried (Na2SO4), filtered and evaporated to give the alcohol (25.24 g, 99%) as a white solid: m.p. 66-67° C. The structure was confirmed by 1H--NMR in CDCl3.
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
25.14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.55 g
Type
reactant
Reaction Step Three
Yield
99%

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